![molecular formula C18H29NO B4582275 1-[4-(2,4-dimethylphenoxy)butyl]azepane](/img/structure/B4582275.png)

1-[4-(2,4-dimethylphenoxy)butyl]azepane

Descripción general

Descripción

The compound "1-[4-(2,4-dimethylphenoxy)butyl]azepane" belongs to a class of organic molecules that are of interest due to their complex synthesis routes, structural characteristics, and versatile chemical properties. Research in this field primarily focuses on developing efficient synthesis methods, understanding molecular interactions, and exploring the wide range of chemical behaviors these compounds exhibit.

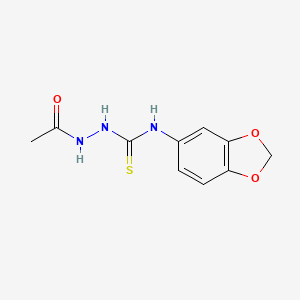

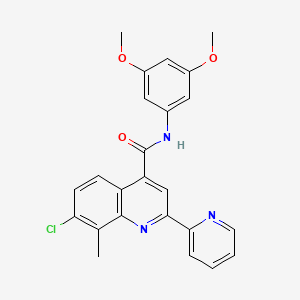

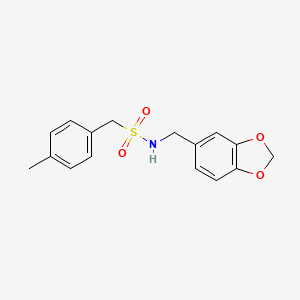

Synthesis Analysis

The synthesis of compounds related to "1-[4-(2,4-dimethylphenoxy)butyl]azepane" often involves multi-step chemical reactions, starting from basic building blocks like 2,4-dimethylaniline. A typical synthesis route might include N-alkylation, carbamoylation, ester hydrolysis, and intramolecular cyclization reactions, utilizing reagents such as ethyl 4-bromobutyrate, thionyl chloride, and aluminum trichloride to achieve the target compound (Vaid et al., 2014).

Molecular Structure Analysis

The molecular structure of "1-[4-(2,4-dimethylphenoxy)butyl]azepane" and its derivatives can be elucidated using spectroscopic techniques such as FTIR, NMR, and single crystal X-ray diffraction. These studies reveal the spatial arrangement of atoms within the molecule and the configuration of its functional groups, providing insights into its reactivity and interaction with other molecules (Jebas et al., 2013).

Chemical Reactions and Properties

Compounds like "1-[4-(2,4-dimethylphenoxy)butyl]azepane" can undergo a variety of chemical reactions, including but not limited to, Friedel-Crafts cyclization, electrochemical reactions, and reactions with dimethyl acetylenedicarboxylate. These reactions are pivotal in modifying the structure of the molecule for specific applications and studying its chemical behavior under different conditions (Katritzky et al., 1994; Uneyama et al., 1983).

Physical Properties Analysis

The physical properties of "1-[4-(2,4-dimethylphenoxy)butyl]azepane" include its melting point, boiling point, solubility in various solvents, and crystal structure. These properties are essential for determining the compound's stability, suitability for different applications, and behavior in different environments. Crystallographic studies provide detailed information on the compound's solid-state structure, which is crucial for understanding its molecular interactions and reactivity (Rettig et al., 1974).

Chemical Properties Analysis

The chemical properties of "1-[4-(2,4-dimethylphenoxy)butyl]azepane" are characterized by its reactivity towards various chemical reagents, its ability to form complexes with metals, and its behavior in catalytic cycles. These properties are influenced by the functional groups present in the molecule and their relative positioning, which affects the compound's overall reactivity and utility in chemical synthesis (Kobayashi et al., 2009).

Aplicaciones Científicas De Investigación

Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis

Research into the mechanism of β-O-4 bond cleavage during the acidolysis of lignin provides insights into the structural modification and depolymerization of lignin, a key aspect in the valorization of lignocellulosic biomass. The study by Yokoyama (2015) highlights the distinct pathways involved in the degradation of lignin model compounds, emphasizing the importance of the γ-hydroxymethyl group in these processes (Yokoyama, 2015).

Azepane-Based Compounds in Drug Discovery

Azepane-based motifs, due to their structural diversity and pharmacological properties, are pivotal in the discovery of new therapeutic agents. Zha et al. (2019) review the pharmaceutical significance of azepane-based motifs, highlighting their applications in treating various diseases, including cancer, Alzheimer's, and microbial infections, and emphasizing their role in the development of less toxic and more effective drugs (Zha et al., 2019).

Biologically Produced Diols for Industrial Applications

The review by Xiu and Zeng (2008) discusses the industrial potential of biologically produced 1,3-propanediol and 2,3-butanediol, focusing on the challenges in the downstream processing of these chemicals. Their wide range of applications, from polymers to solvents, underscores the importance of improving separation technologies to enhance yield, purity, and reduce energy consumption (Xiu & Zeng, 2008).

Environmental and Performance Impacts of Oxygenated Fuels

The study by Awad et al. (2018) provides a comprehensive overview of oxygenated fuels, including ethers and alcohols, in spark ignition engines. It highlights the environmental benefits, such as reduced emissions of CO and NOx, and the performance advantages of these fuels, emphasizing the role of ethers in enhancing the octane number and oxygen content of gasoline (Awad et al., 2018).

Synthetic Phenolic Antioxidants: Environmental Occurrence and Toxicity

Liu and Mabury (2020) review the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs). The paper addresses the detection of SPAs in various environmental matrices and their potential health effects, suggesting a need for future research on less toxic and environmentally friendly SPAs (Liu & Mabury, 2020).

Propiedades

IUPAC Name |

1-[4-(2,4-dimethylphenoxy)butyl]azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO/c1-16-9-10-18(17(2)15-16)20-14-8-7-13-19-11-5-3-4-6-12-19/h9-10,15H,3-8,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCRAWRNVVFIMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCCN2CCCCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2,4-Dimethylphenoxy)butyl]azepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4582202.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4582217.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4582225.png)

![N-[3-(butyrylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4582233.png)

![3-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4582238.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea](/img/structure/B4582245.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4582252.png)

![N-(2,3-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4582264.png)

![N~1~-cycloheptyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4582268.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4582276.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4582283.png)